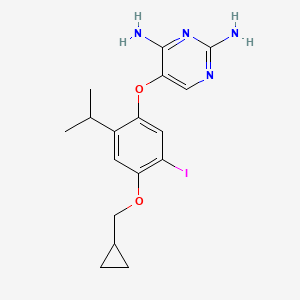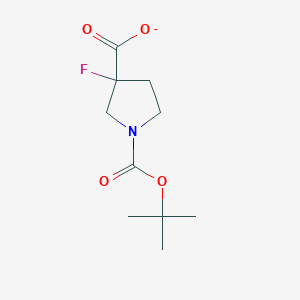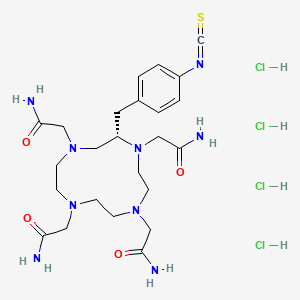
(S)-p-SCN-Bn-TCMC (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-p-SCN-Bn-TCMC (hydrochloride) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its interactions and effectiveness in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-TCMC (hydrochloride) typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the core structure followed by the introduction of functional groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-p-SCN-Bn-TCMC (hydrochloride) may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes stringent quality control to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-p-SCN-Bn-TCMC (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium or platinum are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
(S)-p-SCN-Bn-TCMC (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-p-SCN-Bn-TCMC (hydrochloride) involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
®-p-SCN-Bn-TCMC (hydrochloride): The enantiomer of (S)-p-SCN-Bn-TCMC (hydrochloride), which may have different biological activities.
p-SCN-Bn-DOTA (hydrochloride): A structurally similar compound with different functional groups.
Uniqueness
(S)-p-SCN-Bn-TCMC (hydrochloride) is unique due to its specific stereochemistry, which can result in distinct interactions and effects compared to its enantiomers or other structurally similar compounds. This uniqueness makes it valuable for specific applications where stereochemistry plays a critical role.
Propiedades
Fórmula molecular |
C24H41Cl4N9O4S |
|---|---|
Peso molecular |
693.5 g/mol |
Nombre IUPAC |
2-[(6S)-4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H/t20-;;;;/m0..../s1 |
Clave InChI |
AWINXKJPBPFQMY-YAVGSXOASA-N |
SMILES isomérico |
C1CN(CCN([C@H](CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
SMILES canónico |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


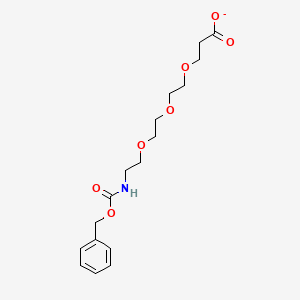

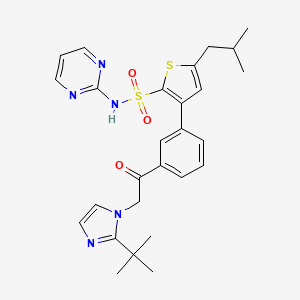

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)

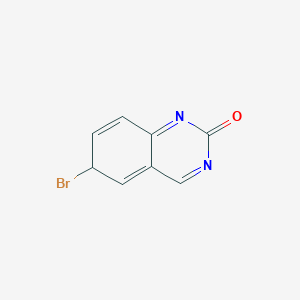
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
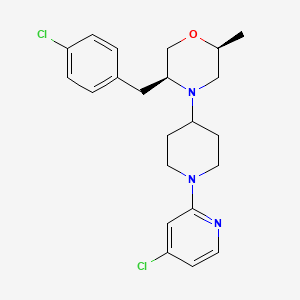

![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
